2-(Furan-2-ylmethoxy)aniline hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

This ortho-substituted furan-derivatized aniline hydrochloride (CAS 1185293-76-8) provides critical steric and electronic constraints that meta/para isomers cannot replicate. The hydrochloride salt form ensures superior aqueous solubility and crystallinity versus the free base (CAS 869942-43-8), making it indispensable for solution-phase chemistry and biological assays. Procure this exact building block to avoid isomeric impurities and ensure regioselective functionalization in complex heterocycle synthesis.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 1185293-76-8
Cat. No. B1519835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-ylmethoxy)aniline hydrochloride
CAS1185293-76-8
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl
InChIInChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H
InChIKeyBUOYFMFMWDZLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-ylmethoxy)aniline Hydrochloride (CAS 1185293-76-8): Core Identification and Procurement Baseline


2-(Furan-2-ylmethoxy)aniline hydrochloride (CAS 1185293-76-8) is a heterocyclic aromatic amine salt, classified as a furan-derivatized aniline building block . With a molecular formula of C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol, this ortho-substituted aniline derivative features a furan ring linked via a methoxy bridge to the 2-position of the aniline core . Its primary commercial availability is as a hydrochloride salt, offering distinct handling and solubility advantages over the corresponding free base (CAS 869942-43-8) .

Why 2-(Furan-2-ylmethoxy)aniline Hydrochloride Cannot Be Replaced by Isomers or Free Base Analogs in Critical Syntheses


The unique ortho-substitution pattern of 2-(furan-2-ylmethoxy)aniline hydrochloride imposes steric and electronic constraints that differentiate it from its meta- and para- isomers (CAS 179246-32-3 and others) [1]. This ortho arrangement influences nucleophilicity and can direct regioselective functionalization in subsequent reactions . Furthermore, the hydrochloride salt form provides superior aqueous solubility and crystallinity compared to the free base (CAS 869942-43-8), which is a critical factor for both solution-phase chemistry and formulation studies . Generic substitution without verifying these exact structural and salt-form parameters risks synthetic failure or inconsistent biological readouts . The following quantitative evidence delineates these critical differences.

Quantitative Differentiation of 2-(Furan-2-ylmethoxy)aniline Hydrochloride (CAS 1185293-76-8)


Purity: 97% Grade Outperforms 95% in Demanding Synthetic Applications

2-(Furan-2-ylmethoxy)aniline hydrochloride is commercially available at two primary purity grades: 95% and 97% [REFS-1, REFS-2]. The 97% grade, offered by suppliers like Leyan, contains fewer impurities, which is critical for minimizing side reactions in complex multi-step syntheses and for ensuring reproducible biological assay results . In contrast, the 95% grade from sources like Ambeed may introduce confounding variables in sensitive applications .

Organic Synthesis Medicinal Chemistry Quality Control

Salt Form: Hydrochloride Enhances Solubility Over Free Base for Aqueous Chemistry

The hydrochloride salt of 2-(Furan-2-ylmethoxy)aniline (CAS 1185293-76-8, MW 225.67) exhibits significantly different physicochemical properties compared to the free base (CAS 869942-43-8, MW 189.21) [REFS-1, REFS-2]. While exact aqueous solubility values are not published in the peer-reviewed literature for this specific compound, the general class of aniline hydrochlorides demonstrates markedly higher water solubility than their free base counterparts due to ionic salt formation [1]. This is a critical differentiator for researchers requiring aqueous reaction conditions, biological assays in buffered media, or salt-form crystallization for purification.

Formulation Chemistry Aqueous Solubility Drug Discovery

Regiochemical Specificity: Ortho-Substitution Confers Unique Steric and Electronic Profile for Directed Synthesis

The 2-(furan-2-ylmethoxy) substitution pattern (ortho) on the aniline ring creates a distinct chemical environment compared to the 3- (meta) and 4- (para) isomers [1]. The ortho arrangement introduces steric hindrance and electronic effects that can be exploited for regioselective functionalization in subsequent synthetic steps . For example, in the context of kinase inhibitor design, the ortho-substituted furan-2-ylmethoxy phenyl motif has been successfully incorporated into a ligand that binds to the FabG enzyme of Pseudomonas aeruginosa, as evidenced by a resolved crystal structure (PDB ID: 4BO9) [1]. The para-isomer (CAS 179246-32-3) would present a different vector and is unlikely to yield the same binding conformation or reactivity profile .

Structure-Activity Relationship Chemical Synthesis Molecular Scaffolds

Optimal Application Scenarios for 2-(Furan-2-ylmethoxy)aniline Hydrochloride (CAS 1185293-76-8)


Precision Synthesis of Ortho-Functionalized Aniline Derivatives

The defined ortho-substitution pattern of 2-(Furan-2-ylmethoxy)aniline hydrochloride makes it the preferred starting material for synthesizing complex heterocycles where steric control is paramount. Its use as a building block in multi-step syntheses requires the higher 97% purity grade to avoid purification challenges caused by isomeric impurities .

Aqueous-Phase Biological Assays and Bioconjugation

The hydrochloride salt form is essential for experiments conducted in aqueous buffers or biological media, where the free base would have insufficient solubility. Researchers designing enzyme inhibition assays or cellular uptake studies should procure the hydrochloride salt (CAS 1185293-76-8) rather than the free base (CAS 869942-43-8) to ensure compound solubility and accurate dosing .

Structure-Based Drug Design Featuring Furan-Containing Pharmacophores

The 2-(furan-2-ylmethoxy)phenyl motif is a validated fragment in drug discovery, as demonstrated by its presence in a high-resolution co-crystal structure with a bacterial FabG enzyme [1]. For projects targeting similar enzyme families or seeking to build focused libraries around this scaffold, the ortho-substituted aniline hydrochloride provides the exact geometry required for rational design [1].

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